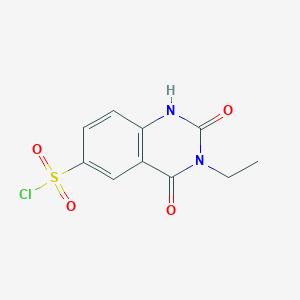

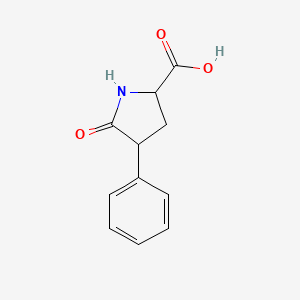

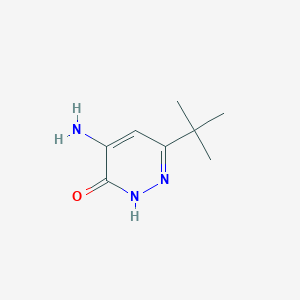

![molecular formula C10H10N2O4 B1471870 2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid CAS No. 1503315-77-2](/img/structure/B1471870.png)

2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoxazoles, which includes compounds like 2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid, often involves the use of 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . The compounds are then isolated and characterized by spectroscopic methods .Applications De Recherche Scientifique

Bacterial Catabolism of Indole-3-acetic Acid

This study discusses the bacterial catabolism of Indole-3-acetic acid (IAA), a molecule with biological functions in various organisms, notably as a growth hormone in plants. The existence of microorganisms capable of catabolizing IAA suggests potential research applications in understanding plant-microbe interactions, bioremediation, and the development of microbial growth promoters or inhibitors (Laird, Flores, & Leveau, 2020).

Facile Synthesis and Antioxidant Evaluation of Isoxazolone Derivatives

Isoxazolone derivatives, closely related to the isoxazole ring in the queried compound, have shown significant biological and medicinal properties. This research highlights the synthesis and antioxidant evaluation of these derivatives, suggesting their potential in drug development for antioxidant applications (Laroum et al., 2019).

Gallic Acid: Pharmacological Activities and Molecular Mechanisms

Gallic acid, a natural secondary metabolite, has been studied for its anti-inflammatory properties. Research in this area could provide insights into the pharmacological activities and mechanisms of action of similar compounds, including potential anti-inflammatory applications (Bai et al., 2020).

A Tale of Four Kingdoms - Isoxazolin-5-one- and 3-nitropropanoic Acid-derived Natural Products

This review covers natural compounds derived from the isoxazolinone ring, showing their occurrence in various organisms and their synthesis. Such studies highlight the ecological and biological significance of these compounds, which could be relevant to research involving 2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid and its derivatives (Becker et al., 2017).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable in drug discovery .

Mode of Action

Related compounds such as isoxazol-3-amine and thiazol-2-amine react with 4-nitrobenzaldehyde and indole under solvent-free conditions to form schiff bases . These reactions proceed through the in situ formation of a Schiff base and subsequent nucleophilic addition of indole at the C=N fragment .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Related indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that reactions involving similar compounds can be conducted in the absence of solvents under certain conditions, which may have implications for the compound’s stability and reactivity .

Propriétés

IUPAC Name |

2-amino-2-(5-methoxy-1,2-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-15-5-2-3-7-6(4-5)9(12-16-7)8(11)10(13)14/h2-4,8H,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXHGSZGPMZXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)ON=C2C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

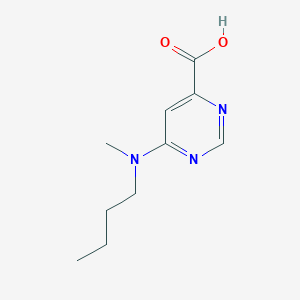

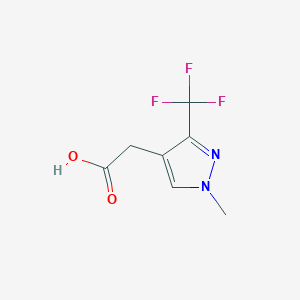

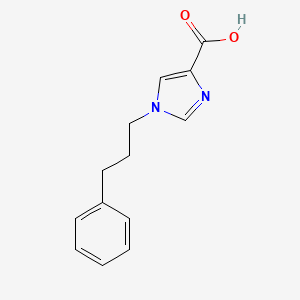

![2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1471794.png)

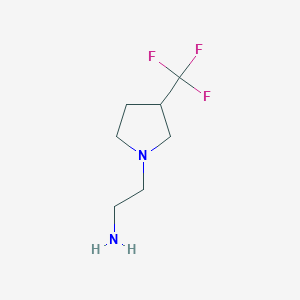

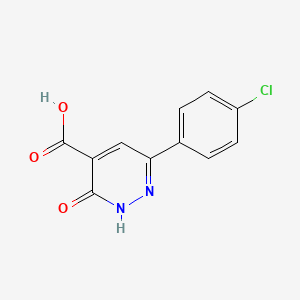

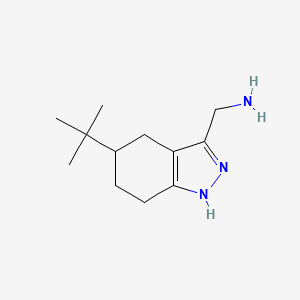

![2-Cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1471804.png)

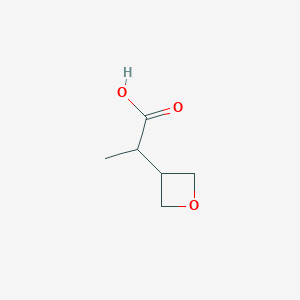

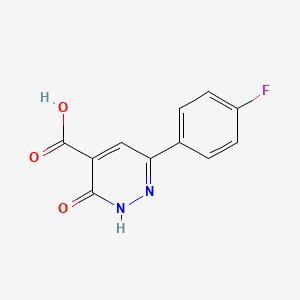

![{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B1471809.png)